In Vitro DPP‑4 Inhibition Potency: Retagliptin vs. Sitagliptin
Retagliptin inhibits DPP‑4 with an IC50 of 12 nM, which is approximately 1.6‑fold more potent than sitagliptin (IC50 19 nM) in comparable in vitro enzyme inhibition assays [1]. This quantitative difference, while modest, provides a measurable basis for selecting retagliptin when higher intrinsic inhibitory activity is desired at the same molar concentration.
| Evidence Dimension | DPP‑4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Sitagliptin: IC50 = 19 nM |
| Quantified Difference | Retagliptin is 1.6‑fold more potent (12 nM vs. 19 nM) |
| Conditions | In vitro DPP‑4 enzyme inhibition assay (human DPP‑4, unknown origin for retagliptin; Caco‑2 cell extracts for sitagliptin) |
Why This Matters
For in vitro pharmacology studies or assay development, a 1.6‑fold potency advantage may translate to lower compound usage or enhanced signal‑to‑noise ratios when used as a reference inhibitor.
- [1] BindingDB. BDBM664705: Retagliptin (methyl (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate). DPP‑4 Inhibition IC50: 12 nM. View Source
